

Bis(2-methoxyethyl) phthalate synthesis and characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bis(2-methoxyethyl) phthalate*

Cat. No.: *B032753*

[Get Quote](#)

An in-depth technical guide on the synthesis and characterization of **Bis(2-methoxyethyl) phthalate**.

Introduction

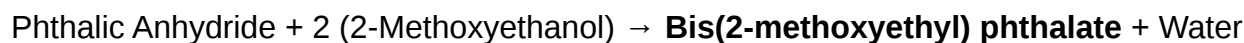
Bis(2-methoxyethyl) phthalate, also known as di(2-methoxyethyl) phthalate (DMEP), is a phthalate ester characterized by a diester structure where a benzenedicarboxylic acid head group is linked to two 2-methoxyethanol side chains.[1][2] Its chemical formula is C₁₄H₁₈O₆, and it has a molecular weight of approximately 282.29 g/mol.[3][4] Historically, DMEP was utilized as a specialty plasticizer, particularly in cellulose ester plastics, and as a solvent.[1] However, its use has been significantly curtailed due to concerns about its teratogenic, reproductive, and fetotoxic effects observed in animal studies.[1][5] This document provides a detailed technical overview of its synthesis and a comprehensive guide to its characterization using modern analytical techniques.

Synthesis of Bis(2-methoxyethyl) Phthalate

The primary method for synthesizing **bis(2-methoxyethyl) phthalate** is the esterification of phthalic anhydride with 2-methoxyethanol.[5][6] This reaction is typically facilitated by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or can be performed non-catalytically at elevated temperatures to drive the reaction towards the formation of the diester.[5][6]

General Reaction Scheme

The overall chemical reaction is as follows:



Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a generalized procedure for the synthesis of **bis(2-methoxyethyl) phthalate**.

Materials:

- Phthalic anhydride
- 2-Methoxyethanol
- Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[5]
- Toluene or xylene (for azeotropic water removal)
- 5% Sodium bicarbonate solution (for neutralization)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

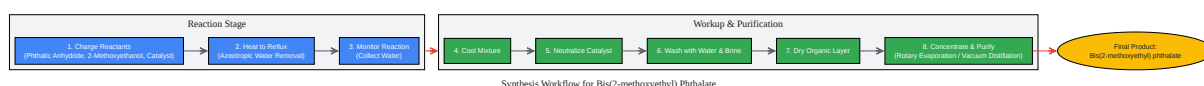
Equipment:

- Three-necked round-bottom flask
- Dean-Stark trap and reflux condenser
- Heating mantle with magnetic stirrer
- Thermometer or temperature probe
- Separatory funnel
- Rotary evaporator

- Vacuum distillation apparatus

Procedure:

- **Reaction Setup:** Equip a three-necked round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a thermometer.
- **Charging Reactants:** To the flask, add phthalic anhydride (1.0 eq), 2-methoxyethanol (2.2 eq), a catalytic amount of p-toluenesulfonic acid (approx. 0.02 eq), and a sufficient volume of toluene to fill the Dean-Stark trap.
- **Heating and Reflux:** Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
- **Reaction Monitoring:** Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the esterification.
- **Cooling and Neutralization:** Allow the reaction mixture to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash the solution with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
- **Washing:** Further wash the organic layer with water and then with a saturated brine solution to remove any remaining impurities.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent. Remove the solvent and excess 2-methoxyethanol under reduced pressure using a rotary evaporator. For higher purity, the resulting crude oil can be purified by vacuum distillation.^[6]



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Bis(2-methoxyethyl) phthalate**.

Characterization of Bis(2-methoxyethyl) Phthalate

To confirm the identity, structure, and purity of the synthesized product, a combination of analytical techniques is employed.

Physical and Chemical Properties

The fundamental properties of **bis(2-methoxyethyl) phthalate** are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₈ O ₆	[3]
Molecular Weight	282.29 g/mol	[2]
CAS Number	117-82-8	[3]
Appearance	Colorless to pale yellow, oily liquid	[5]
Boiling Point	230 °C at 10 mm Hg	[6]
Melting Point	-35 °C to -55 °C	[2][5]
Density	~1.17 g/mL at 20 °C	[2][6]
Water Solubility	8500 mg/L (0.85% w/w)	[2][4][5]

Spectroscopic Analysis

¹H NMR spectroscopy is used to determine the proton environment in the molecule, confirming the presence of the aromatic ring and the methoxyethyl ester groups.

Experimental Protocol (General):

- Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

- Transfer the solution to an NMR tube.
- Acquire the ^1H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).
- Process the resulting Free Induction Decay (FID) to obtain the spectrum for analysis.

^1H NMR Spectral Data (CDCl_3):

Chemical Shift (δ , ppm)	Protons	Multiplicity	Description
~7.7	2H	Multiplet	Aromatic protons (ortho)
~7.5	2H	Multiplet	Aromatic protons (meta)
~4.4	4H	Triplet	-COO-CH ₂ -CH ₂ -O-
~3.7	4H	Triplet	-COO-CH ₂ -CH ₂ -O-
~3.4	6H	Singlet	-O-CH ₃

Note: Actual chemical shifts may vary slightly depending on the solvent and spectrometer.

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol (General):

- For a liquid sample, place a small drop between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Place the plates or press the ATR crystal into the sample holder of an FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .

Key IR Absorption Peaks:

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~2930-2880	C-H stretch	Alkane (CH ₂ , CH ₃)
~1730	C=O stretch	Ester carbonyl
~1280, ~1120	C-O stretch	Ester and Ether linkage
~740	C-H bend (out-of-plane)	Ortho-disubstituted benzene

Reference for IR data interpretation.[7]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electron Ionization (EI) is a common method used for this analysis.

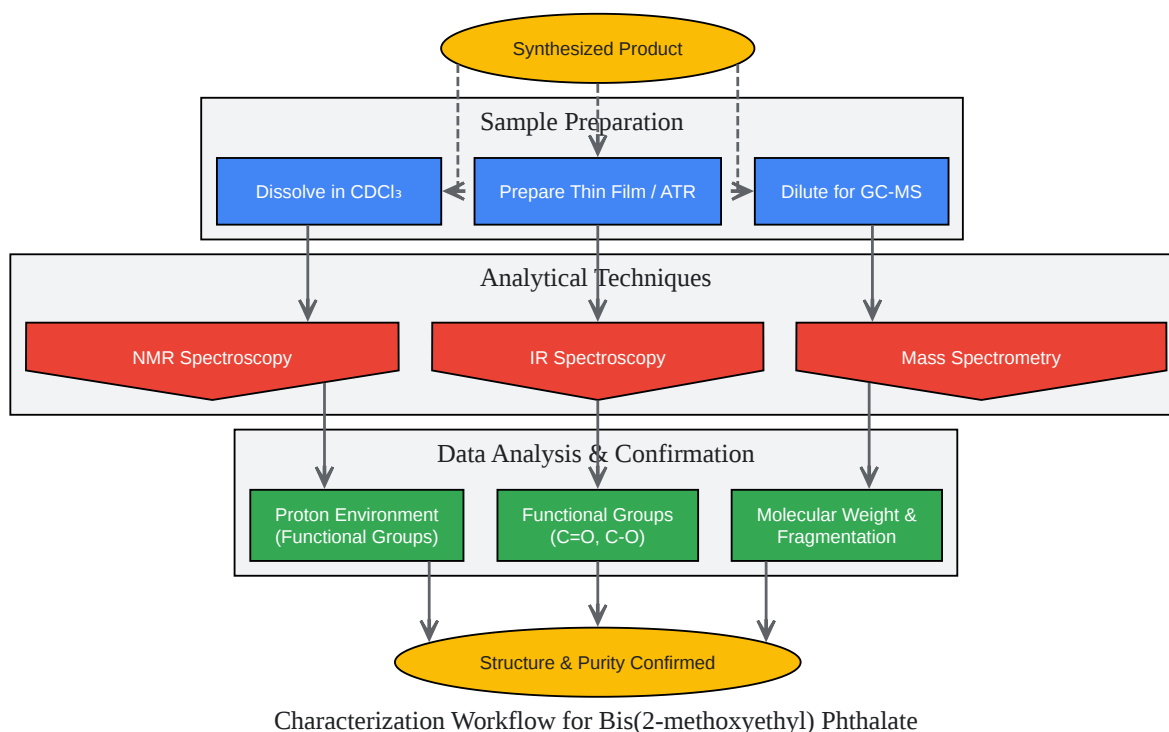
Experimental Protocol (General):

- Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system for separation and introduction.
- The sample is ionized in the source (e.g., using a 70 eV electron beam for EI).
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
- A detector records the abundance of each ion to generate the mass spectrum.

Key Mass Spectrum Fragments (EI):

m/z Value	Ion Fragment Description
282	[M] ⁺ : Molecular ion (C ₁₄ H ₁₈ O ₆) ⁺
163	Phthalic acid mono(2-methoxyethyl) ester fragment
149	Phthalic anhydride protonated fragment [C ₈ H ₅ O ₃] ⁺
59	Methoxyethyl fragment [CH ₃ OCH ₂] ⁺

Reference for MS data.[3]



[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of synthesized compounds.

Conclusion

This technical guide outlines the standard synthesis and comprehensive characterization of **bis(2-methoxyethyl) phthalate**. The synthesis is reliably achieved through the acid-catalyzed esterification of phthalic anhydride and 2-methoxyethanol. The identity and purity of the final product are unequivocally confirmed through a suite of analytical methods, including NMR and IR spectroscopy and mass spectrometry. The data and protocols provided herein serve as a

valuable resource for researchers and professionals engaged in the synthesis and analysis of phthalate esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Bis(2-methoxyethyl) phthalate - Wikipedia [en.wikipedia.org]
- 3. Bis(2-methoxyethyl) phthalate [webbook.nist.gov]
- 4. Dimethoxyethyl phthalate | C₁₄H₁₈O₆ | CID 8344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. Bis(2-methoxyethyl) phthalate | 117-82-8 [chemicalbook.com]
- 7. Bis(2-methoxyethyl) phthalate [webbook.nist.gov]
- To cite this document: BenchChem. [Bis(2-methoxyethyl) phthalate synthesis and characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032753#bis-2-methoxyethyl-phthalate-synthesis-and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com